(S)-3,7-Diaminoheptanoic acid dihydrochloride

Catalog No.
S1793967
CAS No.
290835-83-5
M.F
C7H16N2O2*2HCl
M. Wt
160,22*72,92 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3,7-Diaminoheptanoic acid dihydrochloride

CAS Number

290835-83-5

Product Name

(S)-3,7-Diaminoheptanoic acid dihydrochloride

IUPAC Name

(3S)-3,7-diaminoheptanoic acid;dihydrochloride

Molecular Formula

C7H16N2O2*2HCl

Molecular Weight

160,22*72,92 g/mole

InChI

InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1

SMILES

C(CCN)CC(CC(=O)O)N.Cl.Cl

(S)-3,7-Diaminoheptanoic acid dihydrochloride (CAS 290835-83-5), commonly known as L-β-homolysine dihydrochloride, is a high-value chiral building block utilized in the synthesis of peptidomimetics, foldamers, and protease-resistant peptide therapeutics. By introducing an additional methylene group into the peptide backbone, this β3-amino acid disrupts the recognition motifs of endogenous proteases while preserving the critical primary amine side chain required for target binding, cross-linking, or fluorophore conjugation. For procurement teams and medicinal chemists, sourcing high-purity L-β-homolysine is a direct strategy to overcome the poor pharmacokinetic profiles of standard α-peptides, enabling the development of ultra-short, highly stable therapeutic candidates with extended systemic circulation. [1]

Substituting L-β-homolysine with its standard α-amino acid counterpart, L-lysine, fundamentally compromises the end product's viability by exposing the peptide backbone to rapid enzymatic cleavage; L-lysine-containing peptides typically exhibit serum half-lives of mere minutes. While substituting with D-lysine can confer similar proteolytic resistance, it introduces a stereochemical inversion that frequently abolishes target receptor affinity or disrupts the intended secondary structure. Furthermore, simpler β-amino acids like β-alanine provide backbone stability but lack the terminal amine essential for solubility, electrostatic interactions, and site-specific conjugation. Consequently, L-β-homolysine remains non-interchangeable when both strict conformational control and side-chain functionality are required. [1]

Protease Resistance and Serum Half-Life Extension

The incorporation of β-homoamino acids such as L-β-homolysine into peptide sequences dramatically enhances metabolic stability by evading recognition by endogenous peptidases. Studies demonstrate that while standard all-α hexapeptides degrade rapidly in human serum (often within 15 to 30 minutes), analogous β-peptides incorporating residues like β-homolysine remain completely intact against trypsin, elastase, and serum proteases for over 24 hours. [1] This ~100-fold increase in half-life is a critical differentiator for therapeutic development.

Evidence DimensionSerum and protease half-life
Target Compound Data>24 hours (β-peptide analogs)
Comparator Or Baseline<30 minutes (L-lysine all-α analogs)
Quantified Difference~100-fold increase in proteolytic stability
ConditionsIn vitro incubation with human serum, trypsin, and elastase

Procuring β-homolysine allows developers to transform rapidly degraded peptide hits into viable systemic therapeutics without requiring complex formulation strategies.

Cellular Internalization Efficiency of Oligomers

Oligomers of L-β-homolysine function as highly efficient transport carriers for intracellular delivery, outperforming traditional cell-penetrating peptides (CPPs) in stability and uptake. Research indicates that β-homolysine oligomers exhibit enhanced membrane translocation capabilities compared to standard α-peptide sequences like the Tat(47-57) baseline.[1] Furthermore, these β-oligomers resist the rapid lysosomal degradation that typically neutralizes standard CPPs, ensuring that the conjugated cargo remains intact upon cellular entry.

Evidence DimensionCellular uptake and intracellular stability
Target Compound DataHigh internalization with prolonged intracellular integrity
Comparator Or BaselineTat(47-57) α-peptide (susceptible to rapid degradation)
Quantified DifferenceEnhanced delivery efficiency with near-complete resistance to intracellular proteases
ConditionsLive-cell flow cytometry and fluorescence microscopy of conjugated carriers

For procurement in drug delivery research, β-homolysine provides a highly stable alternative to traditional Tat or poly-arginine CPPs, directly improving the bioavailability of intracellular therapeutics.

Structural Rigidity and Foldamer Stabilization

Unlike α-peptides, which require relatively long sequences to form stable secondary structures, β-peptides incorporating L-β-homolysine can form highly stable, predictable helical conformations (such as 14-helices) at ultra-short chain lengths of just 6 to 8 residues. [1] This structural rigidity is driven by the restricted dihedral angles of the β3-amino acid backbone. When compared to L-lysine, which introduces high conformational flexibility in short sequences, β-homolysine effectively locks the peptide into its bioactive conformation.

Evidence DimensionMinimum sequence length for helical stability
Target Compound Data6–8 residues (β-peptides)
Comparator Or Baseline>15 residues (α-peptides)
Quantified Difference~50% reduction in sequence length required for stable folding
ConditionsCircular dichroism (CD) and NMR spectroscopy in aqueous solution

Enables the synthesis of shorter, more potent peptide drugs by reducing the number of coupling steps required during solid-phase peptide synthesis.

Synthesis of Protease-Resistant Peptide Therapeutics

Directly following from its ~100-fold increase in proteolytic stability, L-β-homolysine is an essential building block for developing systemic peptide drugs, such as GLP-1 analogs or antimicrobial peptides, where extending in vivo half-life is a primary clinical objective. [1]

Development of Next-Generation Cell-Penetrating Peptides (CPPs)

Leveraging the high cellular internalization efficiency of its oligomers, this compound is highly effective for synthesizing stable transport vectors designed to deliver oligonucleotides, small molecules, or proteins across lipid bilayers without succumbing to lysosomal degradation. [2]

Design of Ultra-Short Foldamers for Protein-Protein Interaction (PPI) Inhibition

Because it stabilizes helical structures at very short sequence lengths, L-β-homolysine is highly suited for constructing low-molecular-weight foldamers that mimic α-helical binding interfaces to disrupt challenging PPI targets in oncology and immunology. [3]

Orthogonal Cross-Linking and Conjugation in Solid-Phase Synthesis

The terminal primary amine of the homolysine side chain provides a reliable, sterically accessible site for the attachment of fluorophores, PEG chains, or macrocyclic cross-linkers, offering expanded synthetic versatility compared to backbone-modified alternatives.[1]

Dates

Last modified: 08-15-2023

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